molecular formula C15H14O B8742087 4-Isopropyldibenzo[b,d]furan CAS No. 60715-43-7

4-Isopropyldibenzo[b,d]furan

Cat. No.: B8742087
CAS No.: 60715-43-7
M. Wt: 210.27 g/mol
InChI Key: IFIGYYUIGXGCJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropyldibenzo[b,d]furan is a useful research compound. Its molecular formula is C15H14O and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

60715-43-7

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

4-propan-2-yldibenzofuran

InChI

InChI=1S/C15H14O/c1-10(2)11-7-5-8-13-12-6-3-4-9-14(12)16-15(11)13/h3-10H,1-2H3

InChI Key

IFIGYYUIGXGCJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=C1OC3=CC=CC=C23

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(Prop-1-en-2-yl)dibenzo[b,d]furan (14.5 g, 69.6 mmol) was added to a hydrogenator bottle with EtOH (100 mL). The reaction mixture was degassed by bubbling N2 for 10 minutes. Pd/C (1.14 g, 1.39 mmol) and PVC (2.72 g, 0.7 mmol) was added. The reaction mixture was placed on a Parr hydrogenator for 2 hours (H2˜72 psi, based on calculations). The reaction mixture was filtered on a tightly packed Celite® bed and washed with dichloromethane. GC/MS confirmed complete conversion. The crude product was chromatographed on silica gel with 2% DCM in hexane (v/v) to yield 10.9 g (74%) of the desired product. The product was confirmed by GC/MS.
Name
4-(Prop-1-en-2-yl)dibenzo[b,d]furan
Quantity
14.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
PVC
Quantity
2.72 g
Type
reactant
Reaction Step Two
Name
Quantity
1.14 g
Type
catalyst
Reaction Step Two
Yield
74%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.